Product packaging for (+/-)2'-Epi-orobanchol(Cat. No.:)

(+/-)2'-Epi-orobanchol

Cat. No.: B13429637
M. Wt: 346.4 g/mol
InChI Key: CDBBMEYPRMUMTR-KXEHWYTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Strigolactones as Phytohormones and Rhizosphere Signals

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play crucial roles in plant development and communication within the rhizosphere, the soil region directly influenced by root secretions. oup.comnih.govnih.gov Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, their functions are now known to be far more extensive. oup.combbrc.inoup.com

In the rhizosphere, SLs act as vital signaling molecules. oup.comoup.com They are exuded by plant roots to initiate symbiotic relationships with arbuscular mycorrhizal (AM) fungi. nih.govapsnet.org These fungi enhance the plant's nutrient and water uptake in exchange for carbohydrates. oup.com However, this communication system has been co-opted by parasitic plants, which use SLs as cues to germinate in proximity to a suitable host. apsnet.org SLs are also involved in promoting rhizobial symbiosis. nih.gov This dual role of SLs as both internal hormones and external signals highlights their multifaceted importance in the plant kingdom. nih.govbohrium.com

Overview of (+/-)2'-Epi-orobanchol as a Distinct Strigolactone Isomer

This compound is a specific stereoisomer within the diverse family of strigolactones. cncb.ac.cnscite.ai Its structure is closely related to orobanchol (B1246147), a common and widely studied strigolactone. oup.comfrontiersin.org The key distinction lies in the stereochemistry at the C-2' position of the butenolide D-ring. cncb.ac.cnnih.gov While naturally occurring orobanchol typically possesses a (2'R)-configuration, 2'-epi-orobanchol (B1249116) has the opposite (2'S)-configuration. nih.govnih.gov

The stereochemistry of strigolactones is a critical determinant of their biological activity. nih.govacs.org Different stereoisomers can elicit varied responses in parasitic weed seed germination and interactions with mycorrhizal fungi. nih.gov The racemic mixture, denoted as (+/-), indicates the presence of both enantiomers of 2'-epi-orobanchol. The identification of 2'-epi-strigolactones in the root exudates of various plants, including tobacco, rice, and pea, signifies that plants can produce a mixture of epimers, adding to the complexity of strigolactone signaling. nih.gov The in vitro enzymatic conversion of carlactonoic acid (CLA) by certain enzymes has been shown to yield both orobanchol and its diastereomer, ent-2'-epi-orobanchol, further supporting the natural occurrence of these isomers. frontiersin.orgnih.govpnas.org

Contextualizing this compound within Canonical Strigolactone Classification

Strigolactones are broadly classified into two main groups: canonical and non-canonical. oup.comnih.govoup.com Canonical strigolactones, which include this compound, are characterized by a conserved structure consisting of a tricyclic lactone (the ABC ring system) linked via an enol-ether bridge to a butenolide D-ring. wur.nloup.comjst.go.jp Non-canonical strigolactones lack parts of the ABC ring system but retain the essential enol ether-D ring moiety required for biological activity. oup.comnih.gov

Within the canonical strigolactones, a further distinction is made based on the stereochemistry of the junction between the B and C rings. wur.nlnih.gov This leads to two families: the strigol-type, with a β-oriented C-ring, and the orobanchol-type, with an α-oriented C-ring. wur.nljst.go.jpoup.com this compound belongs to the orobanchol-type family due to its core ABC ring structure. scispace.com The structural diversity within these families arises from various modifications to the basic skeleton, such as hydroxylation and acetylation, resulting in over 20 identified natural strigolactones. nih.govoup.com The presence of isomers like 2'-epi-orobanchol highlights the stereochemical complexity within the orobanchol-type strigolactones and underscores the nuanced roles these molecules play in plant biology and ecology. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B13429637 (+/-)2'-Epi-orobanchol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E,3aR,4R,8bR)-4-hydroxy-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m0/s1

InChI Key

CDBBMEYPRMUMTR-KXEHWYTKSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3[C@H](C4=C([C@@H]3OC2=O)C(CCC4)(C)C)O

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O

Origin of Product

United States

Historical Elucidation and Structural Revision of Orobanchol and Its Epimers

Initial Isolation and Early Structural Hypotheses of Orobanchol (B1246147)

Orobanchol was first isolated in 1998 from the root exudates of red clover (Trifolium pratense) as a germination stimulant for the parasitic weed Orobanche minor. frontiersin.orgnih.govnih.govresearchgate.net Due to the minuscule quantities obtained, a definitive structure was not initially proposed, though it was presumed to be a strigol-related compound. frontiersin.orgnih.gov Subsequent early hypotheses regarding its structure were heavily influenced by the established stereochemistry of (+)-strigol, the first identified strigolactone. oup.comd-nb.info This assumption, that all naturally occurring strigolactones would share a similar stereochemical configuration, led to an incorrect initial structural assignment for orobanchol. oup.comd-nb.infomdpi.com

Definitive Structural Determination of Orobanchol and Resolution of Stereochemical Controversies

For over a decade, the proposed structure of orobanchol remained a subject of debate within the scientific community. frontiersin.orgnih.govnih.gov The genuine structure of orobanchol was ultimately and unambiguously determined in 2011. frontiersin.orgnih.govoup.com This breakthrough was achieved through a combination of meticulous spectroscopic analysis and total organic synthesis, which revealed a different configuration at the BC junction of the molecule compared to what was previously assumed. oup.com The resolution of this long-standing controversy was a pivotal moment in strigolactone research. It led to the understanding that naturally occurring strigolactones could be categorized into two distinct families based on their C-ring stereochemistry: the strigol-type and the orobanchol-type. frontiersin.orgoup.com This discovery underscored the profound importance of stereochemistry in the biological function of these molecules. frontiersin.orgnih.govebi.ac.uk

Discovery and Characterization of Natural 2'-Epi-orobanchol (B1249116) from Plant Exudates

The natural occurrence of 2'-epi-orobanchol was first reported in the root exudates of tobacco (Nicotiana tabacum). researchgate.net It was identified along with orobanchol and solanacol as a stimulant for the germination of the parasitic plant Phelipanche ramosa. researchgate.net The characterization of this epimer was accomplished through bioassay-guided fractionation and detailed spectroscopic analysis. frontiersin.org In particular, liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis showed that the chromatographic behavior of the natural compound was consistent with that of synthetically prepared 2'-epi-orobanchol, and distinct from synthetic orobanchol. frontiersin.org Further research into the biosynthesis of strigolactones has revealed that certain enzymes, such as cytochrome P450s from cowpea (Vigna unguiculata) and tomato (Solanum lycopersicum), can catalyze the formation of both orobanchol and its diastereomer, ent-2'-epi-orobanchol, from the precursor carlactonoic acid. frontiersin.orgpnas.org

Importance of Absolute Stereochemical Elucidation in Strigolactone Research

The precise determination of the absolute stereochemistry of orobanchol and its epimers has been a cornerstone in advancing the understanding of structure-activity relationships within the strigolactone family. frontiersin.orgoup.com The realization that strigolactones exist as two stereochemically distinct groups, the orobanchol-type and the strigol-type, highlighted that the three-dimensional arrangement of the atoms is a critical factor governing their biological activity. frontiersin.orgpnas.org This stereochemical specificity is particularly evident in their role as germination stimulants for parasitic plants. For example, the germination of Striga gesnerioides seeds is potently induced by orobanchol-type strigolactones, whereas Striga hermonthica seeds are more responsive to strigol-type compounds. frontiersin.org This level of stereochemical recognition is also vital for their function as phytohormones that regulate plant architecture, such as the inhibition of shoot branching. frontiersin.orgd-nb.info

Data Tables

Table 1: Key Milestones in the Elucidation of Orobanchol and 2'-Epi-orobanchol

YearEventSignificance
1998Initial isolation of orobanchol from red clover (Trifolium pratense)First identification of a germination stimulant for Orobanche minor from a host plant.
2007Discovery of natural 2'-epi-orobanchol in tobacco (Nicotiana tabacum) root exudatesIdentified as a germination stimulant for Phelipanche ramosa.
2011Definitive structural determination of orobancholResolved a decade-long controversy and established the existence of the orobanchol-type stereochemistry in strigolactones.

Table 2: Plant Sources and Associated Strigolactones

Plant SpeciesCommon NameIsolated Strigolactone(s)
Trifolium pratenseRed CloverOrobanchol
Nicotiana tabacumTobaccoOrobanchol, 2'-Epi-orobanchol, Solanacol
Vigna unguiculataCowpeaOrobanchol, ent-2'-epi-orobanchol (from enzymatic studies)
Solanum lycopersicumTomatoOrobanchol, ent-2'-epi-orobanchol (from enzymatic studies)

Stereochemistry and Structural Features in Relation to Biological Activity

Significance of the (3aR, 8bR, 2′R)-Configuration for Orobanchol (B1246147) Bioactivity

The genuine structure of orobanchol possesses the (3aR, 8bR, 2′R)-configuration. nih.gov This specific stereochemistry, particularly the R-configuration at the C-2′ position, is a vital structural feature for its activity in inhibiting shoot branching. nih.govfrontiersin.org Both naturally occurring and synthetic orobanchol with this configuration have demonstrated the ability to inhibit shoot branching in rice. nih.govfrontiersin.org The configuration at the junction of the B and C rings also defines the two main families of strigolactones: the strigol-type and the orobanchol-type. nih.gov Orobanchol has an inverted BC-junction configuration compared to strigol. nih.gov This stereochemical distinction is crucial, as different plant species and parasitic weeds can exhibit preferential responses to one type over the other. d-nb.info

Impact of C-Ring Orientation (Strigol-type versus Orobanchol-type) on Functional Efficacy

The orientation of the C-ring distinguishes the two primary families of canonical strigolactones: strigol-type (β-oriented C-ring) and orobanchol-type (α-oriented C-ring). mdpi.comjst.go.jpresearchgate.net This structural difference significantly impacts their biological function and specificity. d-nb.info For example, Striga gesnerioides shows a preference for orobanchol-type strigolactones for germination, while Striga hermonthica is more effectively stimulated by strigol-type compounds. mdpi.comfrontiersin.org This specificity is believed to be a result of the different receptor proteins in various plant species, which have evolved to recognize specific stereochemical configurations. jst.go.jp Some plants produce predominantly one type of strigolactone, while others, like tobacco, produce both, suggesting a complex regulatory system for their biosynthesis and secretion. jst.go.jp

Structure-Activity Relationships (SAR) of Natural and Synthetic Analogs of Orobanchol

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For orobanchol and its analogs, these studies have revealed key structural motifs that are essential for their function.

The presence and position of hydroxyl groups on the strigolactone scaffold, as well as their acetylation, can significantly modulate biological potency. The introduction of a hydroxyl group at the C-4 position, as seen in orobanchol, can enhance germination stimulation activity. oup.com Conversely, the introduction of a hydroxyl group at the C-5 or C-9 positions can sometimes weaken the activity. semanticscholar.org

Acetylation of these hydroxyl groups can also have a profound effect. For instance, orobanchyl acetate (B1210297), the acetylated form of orobanchol, shows different activity levels compared to orobanchol itself, depending on the parasitic plant species. mdpi.comresearchgate.net In some cases, acetylation can increase the germination-stimulating activity. oup.com For example, the acetylation of the hydroxyl group of 7-oxoorobanchol leads to a tenfold increase in germination stimulation activity on O. minor. oup.com These findings underscore the subtle yet significant role that functional group modifications play in fine-tuning the biological activity of orobanchol and its derivatives.

Physiological and Developmental Roles of +/ 2 Epi Orobanchol in Plants

Regulation of Plant Architecture and Organ Development

Inhibition of Shoot Branching and Tiller Outgrowth

A primary and well-established role of strigolactones is the inhibition of shoot branching, also known as tillering in cereals. frontiersin.orgoup.comnih.gov These hormones are transported from the roots to the shoots, where they suppress the outgrowth of axillary buds. nih.govnih.gov This process is a key component of apical dominance, where the main shoot apex inhibits the growth of lateral buds. frontiersin.org

Research on rice (Oryza sativa) has demonstrated a clear link between the levels of specific strigolactones and the degree of tillering. nih.gov Varieties that produce high amounts of strigolactones, such as orobanchol (B1246147) and 2'-epi-5-deoxystrigol (B8036310), tend to have fewer tillers. nih.gov Conversely, cultivars with low production of these compounds exhibit a high-tillering phenotype. nih.gov This negative correlation highlights the inhibitory function of these molecules in shoot branching. nih.gov Further molecular studies in rice have shown that targeting the synthesis of 2'-epi-5-deoxystrigol and orobanchol leads to an increased number of tillers. tandfonline.com

The mechanism involves a complex signaling network, where strigolactones interact with other phytohormones like auxin and cytokinins to regulate bud outgrowth. bohrium.com By controlling the distribution of resources and growth, strigolactones help optimize the plant's structure in response to its environment. frontiersin.org

Promotion of Root Growth and Development

The influence of strigolactones extends below ground, where they play a significant, albeit complex, role in shaping the root system architecture. frontiersin.orgfrontiersin.orgmdpi.com Their effects can vary depending on the plant species and environmental conditions, particularly nutrient availability. mdpi.com Generally, strigolactones are involved in promoting primary root growth, influencing the formation of lateral and adventitious roots, and stimulating root hair development. nih.govmdpi.com

In tomato (Solanum lycopersicum), for instance, the application of exogenous strigolactones under low phosphate (B84403) conditions stimulates the growth of the primary root and increases the number of lateral roots. mdpi.combohrium.com This suggests that under nutrient stress, strigolactones help the plant forage for essential resources by enhancing root system proliferation. mdpi.combohrium.com However, in other species like Arabidopsis thaliana, strigolactones can have a negative effect on lateral root formation under nutrient-sufficient conditions, indicating a modulatory role that is highly context-dependent. nih.gov

The table below summarizes the observed effects of strigolactones on root parameters in various studies.

Plant SpeciesStrigolactone TreatmentEffect on Primary RootEffect on Lateral RootsReference
Tomato (Solanum lycopersicum)Exogenous (rac-GR24) under low PStimulatedIncreased number mdpi.com
Arabidopsis thalianaExogenous (rac-GR24)Promoted elongationDecreased density mdpi.com
Rice (Oryza sativa)Exogenous (rac-GR24)Decreased lengthIncreased density mdpi.com
Grapevine (Vitis vinifera)Exogenous (GR24)Inhibited elongationImproved density mdpi.com

Role in Plant Adaptation to Abiotic Stress Conditions

Plants, being sessile organisms, rely on intricate signaling mechanisms to adapt to changing and often stressful environmental conditions. bohrium.com Strigolactones have been identified as key hormonal players in mediating plant responses to various abiotic stresses, including drought and nutrient deprivation. bohrium.commdpi.com

Responses to Water Stress

There is compelling evidence that strigolactones act as positive regulators in plant responses to drought. pnas.orgtaylorfrancis.com Plants with deficiencies in strigolactone synthesis or signaling exhibit increased sensitivity to water stress. pnas.orgagriculturejournals.cz Conversely, the external application of strigolactones can enhance drought tolerance in wild-type plants and rescue the sensitive phenotype of deficient mutants. pnas.org

The mechanisms by which strigolactones confer drought resistance are multifaceted. They are known to modulate various physiological and developmental processes to help the plant cope with water deficit. taylorfrancis.com For example, in Arabidopsis, strigolactones interact with the abscisic acid (ABA) signaling pathway to regulate stomatal density and closure, thereby reducing water loss through transpiration. pnas.org In apple, strigolactones enhance drought tolerance by promoting the accumulation of proline (an osmoprotectant) and reducing chlorophyll (B73375) degradation. oup.com Inhibiting strigolactone synthesis in tall fescue was found to impair drought tolerance by restricting root growth and development, underscoring the importance of these hormones in plant resilience to water scarcity. mdpi.com

Mediating Responses to Nutrient Stress, particularly Phosphate and Nitrate (B79036) Deficiency

One of the most significant roles of strigolactones is in mediating plant responses to nutrient limitations, especially phosphorus (P) and nitrogen (N) deficiency. nih.govresearchgate.net The production and exudation of strigolactones by plant roots are significantly increased under low phosphate and/or nitrate conditions in many plant species. frontiersin.orgnih.govnih.gov

This response is a key part of a plant's strategy to adapt its growth and maximize nutrient uptake from the soil. nih.govresearchgate.net Under phosphate starvation, increased strigolactone levels lead to changes in both root and shoot architecture. frontiersin.orgmdpi.com As mentioned previously, root system development is altered to enhance soil exploration. mdpi.combohrium.com Simultaneously, the increased transport of strigolactones to the shoot inhibits branching, which is thought to be a resource-conservation strategy, redirecting energy towards root growth to find scarce nutrients. frontiersin.org

Studies have quantified this response in various plants. For example, in red clover, phosphate deficiency was shown to significantly promote the exudation of orobanchol, while deficiencies in other nutrients had little effect. nih.gov In sorghum, both phosphate and nitrogen deficiencies were found to enhance the production of 5-deoxystrigol. frontiersin.orgthegoodscentscompany.com This demonstrates that strigolactones are crucial signaling molecules that integrate information about nutrient availability in the soil to orchestrate a whole-plant response, balancing growth between the root and shoot systems to adapt to nutrient stress. bohrium.commdpi.com

The table below details research findings on the increased production of specific strigolactones under nutrient stress.

Plant SpeciesNutrient DeficiencyStrigolactone MeasuredObserved EffectReference
Red Clover (Trifolium pratense)Phosphorus (P)OrobancholSignificant increase in exudation nih.gov
Sorghum (Sorghum bicolor)Phosphorus (P) & Nitrogen (N)5-deoxystrigol30-fold increase under low P frontiersin.org
Rice (Oryza sativa)Phosphorus (P)2'-epi-5-deoxystrigolIncreased levels in roots nih.gov
Arabidopsis thalianaPhosphorus (P)OrobancholIncreased level in xylem sap nih.gov
Tomato (Solanum lycopersicum)Phosphorus (P)Strigolactones (general)Biosynthesis promoted oup.com

Ecological Interactions and Signaling in the Rhizosphere Mediated by +/ 2 Epi Orobanchol

Host Recognition Signals for Obligate Root Parasitic Weeds

Obligate root parasitic weeds, such as those from the Striga and Orobanche genera, pose a significant threat to agriculture worldwide by parasitizing major crops. frontiersin.org These parasitic plants have evolved to recognize specific chemical cues, primarily strigolactones, exuded by the roots of potential host plants to initiate their germination. nih.govisasunflower.orgnih.gov This ensures that the seeds, which have limited resources, only germinate when a host root is in close proximity. oup.com

Germination Stimulation of Striga and Orobanche Species by (+/-)2'-Epi-orobanchol

The compound this compound has been identified as a potent germination stimulant for several species of root parasitic weeds. cncb.ac.cnnih.gov It was first identified, along with solanacol, in the root exudates of tobacco (Nicotiana tabacum) as a stimulant for broomrape species. cncb.ac.cnnih.govoup.com Research has shown that 2'-epi-orobanchol (B1249116) can induce germination of Orobanche minor at very low concentrations. nih.gov Furthermore, (-)-(3aR,4R,8bR,2'R)-ent-2'-epi-orobanchol, an enantiomer, was isolated from cowpea (Vigna unguiculata) root exudates and confirmed as a germination stimulant for Striga gesnerioides. nih.gov This demonstrates the broad activity of this strigolactone across different parasitic plant species. The presence of a 2'-epi stereochemistry, once thought to be less common, is now recognized as a significant feature in natural strigolactones that effectively trigger parasitic seed germination. cncb.ac.cnnih.gov

Host Specificity and Differential Germination Responses to Specific Strigolactone Mixtures

The composition of strigolactones exuded by a plant can influence host specificity. researchgate.netuva.nl Different parasitic plant species exhibit varied sensitivity to different strigolactones. For instance, while some Striga species may respond more strongly to other strigolactones, Striga gesnerioides shows a clear germination response to ent-2'-epi-orobanchol. nih.gov Similarly, Orobanche species are also sensitive to 2'-epi-orobanchol. cncb.ac.cn The blend of different strigolactones, including this compound, released by a plant root contributes to the "bouquet" of signals that a parasitic plant seed perceives. incda-fundulea.ro This differential response to specific strigolactone mixtures is a key factor in determining the host range of a particular parasitic plant species. For example, the presence of orobanchol-type strigolactones, like 2'-epi-orobanchol, is a significant factor in the germination of many broomrape species. nih.gov

Table 1: Germination Stimulation Activity of this compound on Parasitic Weeds

Parasitic Plant Species Source of this compound Observed Effect Reference
Orobanche and Phelipanche spp. Tobacco (Nicotiana tabacum) Germination stimulation cncb.ac.cn
Striga gesnerioides Cowpea (Vigna unguiculata) Germination stimulation nih.gov
Orobanche minor - Germination induction at low concentrations nih.gov

Facilitation of Symbiotic Interactions with Arbuscular Mycorrhizal Fungi (AMF)

Strigolactones, including this compound, are not only signals for parasitic plants but also crucial for establishing beneficial symbiotic relationships with arbuscular mycorrhizal fungi (AMF). researchgate.netannualreviews.orgoup.comnih.govpnas.org These fungi form a symbiotic association with the roots of most land plants, aiding in nutrient and water uptake in exchange for carbohydrates from the plant. tandfonline.comnih.gov

Induction of Hyphal Branching in AMF

One of the primary roles of strigolactones in the AMF symbiosis is the induction of hyphal branching. oup.comnih.govpnas.orgnih.govtandfonline.com When AMF spores germinate in the soil, their hyphae grow somewhat randomly until they perceive strigolactones released from a host root. tandfonline.com This perception triggers a significant increase in hyphal branching, enhancing the probability of the fungus making contact with the root and initiating colonization. plos.org Studies have demonstrated that various strigolactones, including orobanchol (B1246147) and its epimers, are potent inducers of this branching response in AMF. plos.org For instance, fractions of rice root exudates containing ent-2'-epi-5-deoxystrigol, a related compound, strongly stimulated AM fungal hyphal branching. plos.org While direct studies on the hyphal branching activity of this compound are part of the broader understanding of orobanchol-type strigolactones, the principle of their function as hyphal branching inducers is well-established. nih.govpnas.org

Influence on Mycorrhizal Symbiosis Establishment and Nutrient Uptake Efficiency

Table 2: Role of this compound in AMF Symbiosis

Process Effect of this compound and related SLs Outcome Reference
Hyphal Branching Potent induction of branching in AMF hyphae Increased probability of root contact oup.comnih.govpnas.orgnih.govtandfonline.complos.org
Symbiosis Establishment Facilitation of initial fungal-root interaction Successful colonization of the root by AMF oup.comnih.govincda-fundulea.ro
Nutrient Uptake Enhanced through the established symbiotic network Improved plant nutrition, especially phosphorus incda-fundulea.ro

Emerging Research on Role in Plant-Pathogen Interactions (e.g., Fusarium oxysporum)

The role of strigolactones in interactions with pathogenic soil microbes is an emerging area of research. While the signaling functions in parasitic plant germination and AMF symbiosis are well-documented, their influence on plant pathogens like Fusarium oxysporum is less clear. nih.gov Some studies have investigated the potential for strigolactones to influence the growth and virulence of soil-borne pathogens. However, research specifically focusing on the direct effects of this compound on Fusarium oxysporum is limited. One study found no evidence that various strigolactones, including a racemic mixture of 5-deoxystrigol, influenced the spore germination or hyphal growth of Fusarium oxysporum f.sp. pisi. researchgate.net This suggests that the role of strigolactones in plant-pathogen interactions may be highly specific to the particular strigolactone, pathogen, and host plant involved. Further research is needed to elucidate the precise role, if any, of this compound in mediating interactions with Fusarium oxysporum and other soil-borne pathogens.

Advanced Analytical Methodologies for Strigolactone Research

Quantitative Detection in Plant Tissues and Root Exudates

Accurate quantification of SLs is fundamental to understanding their function as plant hormones and rhizosphere signaling molecules. csic.esresearchgate.net The minute quantities produced by plants present a significant analytical challenge, requiring methods with very low limits of detection. nih.gov

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the cornerstone for the sensitive and rapid quantification of strigolactones. knaw.nlnih.gov This technique combines the high-resolution separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex samples like root exudates and tissue extracts. csic.esresearchgate.net

Researchers have developed robust UHPLC-MS/MS methods for the simultaneous analysis of multiple SLs, including orobanchol (B1246147) and its isomers. knaw.nlnih.gov These methods are validated for several key parameters, including selectivity, linearity, precision, and stability, to ensure reliable and accurate results. csic.esresearchgate.net The use of an internal standard, such as the synthetic strigolactone analogue GR24, is often employed to correct for matrix effects, which can be significant in complex biological samples. csic.es

The sensitivity of these methods allows for detection at attomolar to femtomolar levels, with limits of quantification (LOQ) often in the sub-microgram per liter range. knaw.nlnih.govcsic.es This high sensitivity is crucial, as SLs are biologically active at concentrations below 10⁻¹⁰ M. nih.gov The speed of UHPLC-MS/MS analysis, with run times often under 15 minutes, facilitates high-throughput screening, which is essential for studying the dynamic changes in SL production under different physiological and environmental conditions. nih.govcsic.es These methods have been successfully applied to quantify SLs in various agriculturally important plant species, including tomato, rice, pea, and sorghum. knaw.nlresearchgate.net

Table 1: Performance of a Validated UHPLC-MS/MS Method for Strigolactone Quantification. nih.govcsic.es
CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linear Range (µg/L)Correlation Coefficient (r²)
Orobanchol0.080.260.26 - 500>0.99
5-Deoxystrigol0.010.050.05 - 100>0.99
Solanacol0.290.960.96 - 500>0.99
Strigol0.040.140.14 - 500>0.99

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable tool for the structural verification of strigolactones like (+/-)2'-Epi-orobanchol. frontiersin.orgnih.gov Although often replaced by liquid chromatography for routine quantification due to the need for derivatization of these non-volatile compounds, GC-MS provides detailed structural information based on mass spectral fragmentation patterns. nih.gov

In early studies, the structure of orobanchol was assigned by comparing its chromatographic behavior and ¹H NMR spectra with those of synthetic standards analyzed by GC-MS. frontiersin.org The electron ionization (EI) mode in GC-MS generates reproducible fragmentation patterns that can serve as fingerprints for specific compounds. For strigolactones, a characteristic base peak at a mass-to-charge ratio (m/z) of 97 is typically observed, corresponding to the cleaved hydroxymethyl butenolide D-ring, a common structural feature of all natural SLs. nih.gov By comparing the retention times and mass spectra of isolated natural compounds with those of authenticated synthetic standards, researchers can confirm their structural identity. researchgate.net This comparative analysis was instrumental in the identification of (+)-orobanchol and its 2'-epimer in tobacco root exudates. nih.govresearchgate.net

Table 2: Characteristic Mass Fragments in GC-EI-MS of Strigolactones. nih.gov
Fragment IonDescriptionTypical Relative Abundance
[M]⁺Molecular IonVariable, often low
m/z 97 (C₅H₅O₂⁺)Cleaved hydroxymethyl butenolide (D-ring)Base Peak (100%)
[M-126]⁺Fragment of ABC-moiety after enol ether cleavageLow (<15%)
[M-142]⁺Fragment of ABC-moiety after further cleavageLow (<15%)

Chiral Separation Techniques for Enantiomeric and Diastereomeric Differentiation

The stereochemistry of strigolactones is critical to their biological activity. frontiersin.orgfrontiersin.org Molecules like orobanchol exist as multiple stereoisomers, and differentiating between these enantiomers and diastereomers is essential for understanding their specific functions. frontiersin.org For instance, the germination of parasitic weed seeds can be highly dependent on the specific stereoisomer of the strigolactone signal. frontiersin.org

Chiral separation techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and UHPLC, are the primary methods used to resolve stereoisomers of SLs. researchgate.netnih.gov These methods utilize chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to their separation. phenomenex.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and offer a wide range of selectivity for different chiral compounds. chromatographyonline.com

The development of chiral LC-MS/MS methods has been a significant advancement, allowing for the simultaneous separation and sensitive detection of different stereoisomers. researchgate.net For example, a chiral LC-MS/MS analysis was able to clearly separate synthetic standards of orobanchol, ent-orobanchol, 2'-epi-orobanchol (B1249116), and ent-2'-epi-orobanchol. researchgate.net This capability was crucial in confirming that rice plants produce orobanchol (which has the ent-2'-epi configuration relative to strigol) but not its other stereoisomers at detectable levels. researchgate.net The choice of stationary phase, mobile phase composition, and temperature can all be optimized to achieve the desired separation of enantiomers. chromatographyonline.com The structural elucidation of the genuine form of orobanchol relied heavily on comparing the chromatographic behavior and circular dichroism spectra of the natural product with its synthetically prepared 2'-epimer. frontiersin.org

Application of Stable Isotopically Labelled Strigolactones in Biosynthesis and Metabolism Studies

Stable isotope-labeled compounds are indispensable tools for elucidating the biosynthetic pathways and metabolic fate of strigolactones. eurisotop.comnih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C or ²H) into a biological system, researchers can trace the transformation of precursors into final products and identify metabolic intermediates. nih.gov

In strigolactone research, feeding experiments with labeled substrates have been used to investigate the biosynthetic pathways leading to orobanchol. For example, studies have explored the conversion of labeled carlactonoic acid (CLA) or 4-deoxyorobanchol (4DO) into orobanchol. frontiersin.orgresearchgate.net The analysis of the resulting products by mass spectrometry allows for the detection of the incorporated stable isotopes, confirming the metabolic conversion.

Furthermore, stable isotope-labeled strigolactones serve as ideal internal standards for absolute quantification in MS-based analyses. eurisotop.com Because they are chemically identical to the analyte of interest but have a different mass, they co-elute during chromatography and experience similar ionization and matrix effects. eurisotop.com This allows for highly accurate correction of any analyte loss during sample preparation and analysis, leading to more reliable quantification of endogenous metabolite levels. nih.gov This approach provides a dynamic map of metabolite traffic and pathway activities, offering a much richer understanding of metabolism than static concentration measurements alone. eurisotop.com

Derivatives, Analogs, and Synthetic Approaches for Research on +/ 2 Epi Orobanchol

Synthesis of Natural (+/-)2'-Epi-orobanchol and its Acetate (B1210297)

The chemical synthesis of strigolactones is a complex challenge due to their intricate molecular architecture, which includes multiple stereocenters. Natural this compound has been identified in plant root exudates by comparison with synthetic standards, confirming that methods for its chemical synthesis have been established. nih.govnih.gov While specific, detailed protocols for the total synthesis of the racemic mixture of 2'-Epi-orobanchol (B1249116) are not extensively detailed in foundational literature, the general strategy follows established methods for preparing various strigolactone stereoisomers. researchgate.netacs.org

The common approach involves the synthesis of the core ABC-ring system, which is then coupled with a D-ring synthon. For instance, the synthesis of sorgolactone (B197689) stereoisomers, which are structurally related to orobanchol (B1246147), involves preparing racemic diastereomers of the ABC part and coupling them with a chiral D-ring building block. acs.org A similar strategy can be applied to achieve the specific stereochemistry of 2'-Epi-orobanchol.

The synthesis of the corresponding acetate, (+/-)2'-Epi-orobanchyl acetate, is typically achieved through the straightforward acetylation of the parent alcohol, this compound. This process involves treating the alcohol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base. The structure of ent-2′-epi-orobanchyl acetate was unambiguously determined after its isolation from cowpea and red clover. nih.govacs.org

In addition to chemical synthesis, researchers have elucidated the biosynthetic pathways of orobanchol isomers. In cowpea and tomato, the enzyme orobanchol synthase, a type of cytochrome P450, can convert the precursor carlactonoic acid (CLA) into both orobanchol and its diastereomer, ent-2'-epi-orobanchol. frontiersin.orgnih.govkobe-u.ac.jp This discovery highlights the natural origin of this specific stereoisomer.

Design and Development of Synthetic Strigolactone Mimics for Mechanistic and Applied Research

The structural complexity and instability of natural strigolactones like this compound hinder their large-scale production and application. mdpi.com This has driven the design and development of synthetic mimics—simpler molecules that retain the key bioactive features of the natural compounds. The primary goal is to create potent, stable, and economically viable compounds for research and for agricultural uses, such as controlling parasitic weeds through "suicidal germination." frontiersin.orgnih.gov

A cornerstone of SL mimic design is the widely used analog GR24. Its synthesis is more efficient than that of natural SLs, and it exhibits high activity, making it a standard reference compound in biological studies. researchgate.netru.nl Research has expanded from GR24 to a diverse range of mimics. These are often developed by retaining the essential D-ring but replacing the complex ABC-ring system with simpler chemical moieties. nih.gov

Key strategies in the development of SL mimics include:

Simplification of the ABC-Rings: Replacing the tricyclic ABC-lactone system with aromatic or other simpler ring structures. Examples include debranones and analogs derived from cinnamic amides or auxins. mdpi.comresearchgate.net

Bioisosteric Replacement: Substituting key atoms or groups to improve stability or activity. For example, replacing the enol ether oxygen with a methylene (B1212753) group (carba-analogs) was explored to create antagonists that can bind to the SL receptor without being hydrolyzed. oup.com

Modification of Existing Scaffolds: Introducing different substituents, such as halogens, onto established scaffolds like GR24 to fine-tune activity and receptor binding affinity. frontiersin.orgnih.govresearchgate.net

These synthetic mimics are invaluable tools for studying the SL signaling pathway and for developing practical agricultural solutions.

Table 1: Examples of Synthetic Strigolactone Mimics and their Research Applications

Mimic/Analog Class Key Structural Feature Primary Research Application
GR24 Aromatic A-ring fused to B and C rings Standard positive control in SL bioassays; suicidal germination of parasitic weeds.
Debranones Phenoxyfuranone-type mimics Investigating structure-activity relationships for branching inhibition and parasitic weed germination.
Cinnamic Amide Derivatives D-ring coupled to a cinnamic amide moiety Development of novel, easy-to-synthesize germination stimulants and plant growth regulators.
Carba-Analogs (e.g., Carba-GR24) Enol ether oxygen replaced by a methylene group Development of SL receptor antagonists to probe and block the signaling pathway.
Halogenated GR24 Analogs Halogen (e.g., F, Br) substituted on the A-ring Enhancing binding affinity to SL receptors and improving germination-inducing potency.

Advanced Structure-Activity Relationship Studies with Synthetic Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a strigolactone determines its biological function. These studies, utilizing both natural SLs and synthetic analogs, have revealed critical insights into the perception of these molecules by their receptors.

A key finding from SAR studies is the crucial role of the D-ring and the enol ether bridge that connects it to the rest of the molecule. nih.gov This part of the molecule is often referred to as the "bioactive core." However, the stereochemistry at the C-2' position in the D-ring has also been a major focus. For a long time, the C-2'-(R) configuration, found in most natural SLs, was considered essential for high biological activity. nih.gov

The discovery and characterization of this compound challenged this dogma. Despite having the "unnatural" C-2'-(S) configuration, 2'-epi-orobanchol exhibits remarkably high potency as a germination stimulant for parasitic weeds like Orobanche minor, in some cases being among the most active of all natural SLs tested. jst.go.jp This indicates that while the C-2'-(R) configuration is often preferred, it is not an absolute requirement, and other structural features can compensate for or even favor the C-2'-(S) stereochemistry.

Further SAR studies with synthetic analogs have elucidated other important structural determinants:

Substituents on the A-Ring: In GR24 analogs, adding dimethyl groups to the aromatic A-ring slightly decreases germination activity for Striga hermonthica. ru.nl Conversely, adding electron-withdrawing groups like fluorine or bromine can enhance the germination-promoting activity and receptor binding affinity. frontiersin.orgresearchgate.net

Hydroxyl and Acetate Groups: The presence and position of hydroxyl groups on the ABC-rings significantly influence activity. For many natural SLs, the free hydroxyl forms are more active than their acetylated counterparts in stimulating germination. nih.gov The high activity of 2'-epi-orobanchol is thought to be enhanced by the presence of the C-4α-hydroxyl group. jst.go.jp

These detailed SAR studies, made possible by the availability of synthetic analogs, are crucial for designing next-generation SL mimics with tailored activities, such as selective action on parasitic weeds without affecting the host plant's development.

Table 2: Structure-Activity Relationship (SAR) Findings for Strigolactones and Analogs

Structural Feature Modification Impact on Biological Activity
Stereochemistry at C-2' Change from natural (R) to epi (S) configuration Generally reduces activity, but 2'-Epi-orobanchol is a highly active exception.
D-Ring Modification or replacement Usually leads to a significant loss of activity, confirming its role as the bioactive core.
A-Ring Substituents Addition of electron-withdrawing groups (e.g., halogens) to GR24 Can increase germination-stimulating activity and receptor binding.
A-Ring Substituents Addition of dimethyl groups to GR24 Slightly decreases germination activity on Striga hermonthica.
C-4 Hydroxyl Group Presence of 4α-OH (as in orobanchol isomers) Enhances germination-stimulating activity.
Functional Group at C-4 Acetylation of the C-4 hydroxyl group Often results in lower germination-stimulating activity compared to the free alcohol.

Molecular Mechanisms of Action and Signal Transduction Pathways in Plants

Strigolactone Perception and Identification of Receptor Proteins (e.g., D14)

The perception of strigolactones at the molecular level is initiated by the DWARF14 (D14) protein, a member of the α/β-hydrolase superfamily. frontiersin.org This protein acts as the primary receptor for SLs in many plant species, including rice (D14), Arabidopsis thaliana (AtD14), and petunia (DAD2). frontiersin.org The D14 receptor possesses a catalytic triad of amino acids (Serine/Histidine/Aspartic acid) within its active site, which is crucial for both binding and hydrolyzing the SL molecule. frontiersin.org

The recognition and subsequent hydrolysis of SLs by the D14 receptor are highly dependent on the stereochemistry of the SL compound. frontiersin.org The process begins when an SL molecule, such as (+/-)2'-Epi-orobanchol, enters the catalytic cavity of the D14 protein. nih.gov The receptor then hydrolyzes the SL, leading to the formation of a covalently bound intermediate derived from the D-ring of the strigolactone. nih.gov This irreversible binding event induces a conformational change in the D14 receptor protein. frontiersin.org This altered shape is the critical first step that allows the receptor to interact with downstream signaling partners, thereby activating the signal transduction pathway. frontiersin.org

Table 1: Key Receptor Proteins in Strigolactone Perception

Receptor ProteinPlant SpeciesFamilyKey Feature
D14Rice (Oryza sativa)α/β-hydrolaseBinds and hydrolyzes SLs to initiate signaling. frontiersin.org
AtD14Arabidopsis thalianaα/β-hydrolaseOrtholog of rice D14 with conserved function. frontiersin.orgnih.gov
DAD2Petunia (Petunia hybrida)α/β-hydrolaseEssential for SL perception and branching inhibition. frontiersin.org

Elucidation of Signaling Cascades Triggered by this compound and Other Strigolactones

Following the conformational change induced by SL hydrolysis, the activated D14 receptor initiates a signaling cascade. The central event is the formation of a protein complex involving the F-box protein MAX2 (in Arabidopsis) or D3 (in rice) and a transcriptional repressor protein from the D53/SMXL family. frontiersin.orgnih.gov

The F-box protein is a component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. The SL-bound D14 receptor facilitates the interaction between this SCF complex and the D53/SMXL repressor proteins. frontiersin.orgnih.gov This interaction targets the repressor for ubiquitination, a process where multiple ubiquitin molecules are attached to the protein. This tagging marks the D53/SMXL protein for degradation by the 26S proteasome. frontiersin.org

The degradation of the D53/SMXL repressor is the pivotal step in the signaling pathway. frontiersin.org In the absence of strigolactones, these repressor proteins are stable and prevent the expression of SL-responsive genes. By triggering their destruction, SLs effectively remove this inhibition, allowing the signal to proceed. frontiersin.org This entire process, from perception to repressor degradation, ensures a rapid and precise response to the presence of strigolactones. frontiersin.org

Figure 1: Simplified Strigolactone Signaling Pathway

Perception : The SL molecule is recognized and hydrolyzed by the D14 receptor. frontiersin.org

Complex Formation : The activated D14 receptor, the F-box protein (MAX2/D3), and the repressor protein (D53/SMXL) form a complex. frontiersin.orgnih.gov

Ubiquitination : The SCF-E3 ligase complex tags the D53/SMXL repressor with ubiquitin.

Degradation : The ubiquitinated D53/SMXL repressor is degraded by the proteasome. frontiersin.org

Gene Expression : The removal of the repressor allows for the transcription of target genes. frontiersin.org

Role in Regulating Gene Expression and Downstream Physiological Responses

The degradation of D53/SMXL repressors directly impacts gene expression within the nucleus. frontiersin.org With the repressors removed, transcription factors are free to bind to the promoter regions of target genes and initiate their transcription. Among the known targets are genes from the TCP family of transcription factors, which play significant roles in controlling cell growth and proliferation. frontiersin.org

The activation of these and other downstream genes leads to the various physiological responses associated with strigolactones. A primary and well-studied response is the inhibition of shoot branching or tillering in plants. nih.gov By controlling the outgrowth of axillary buds, SLs play a crucial role in shaping plant architecture. Other regulated processes include root development, leaf senescence, and symbiotic interactions with arbuscular mycorrhizal fungi in the rhizosphere. plantae.orgresearchgate.net The specific downstream effects can vary depending on the plant species, developmental stage, and environmental conditions such as nutrient availability. nih.gov For instance, under low nitrogen conditions, SL signaling is enhanced to repress tillering in rice, demonstrating the pathway's role in adapting plant architecture to environmental stress. nih.gov

Table 2: Components of the Strigolactone Signaling Cascade

ComponentTypeFunction
D14/DAD2α/β-hydrolase ReceptorPerceives and hydrolyzes strigolactones. frontiersin.org
MAX2/D3F-box ProteinComponent of an SCF E3 ubiquitin ligase complex; links D14 to the repressor. frontiersin.org
D53/SMXLsRepressor ProteinsSuppress the expression of SL-responsive genes; targeted for degradation. frontiersin.orgnih.gov
26S ProteasomeProtein ComplexDegrades ubiquitinated D53/SMXL proteins. frontiersin.org
TCP Transcription FactorsTarget Gene ProductsRegulate downstream physiological responses like shoot branching. frontiersin.org

Future Research Directions and Unresolved Questions Regarding +/ 2 Epi Orobanchol

Further Elucidation of Stereoselective Control in Biosynthetic Pathways

A significant unresolved question in strigolactone biosynthesis is the precise mechanism of stereoselective control that leads to the production of specific isomers like orobanchol (B1246147) versus its epimer, 2'-epi-orobanchol (B1249116). Strigolactones are characterized by a tricyclic lactone (the ABC ring system) connected to a butenolide D-ring. The stereochemistry at the junction of the B and C rings distinguishes the two main families of SLs: strigol-type and orobanchol-type. nih.govkaust.edu.sa

In some plant species, the biosynthesis of orobanchol is not strictly stereoselective. For instance, in tomato and cowpea, the enzyme CYP722C can convert the precursor carlactonoic acid (CLA) into both orobanchol and its diastereomer, ent-2′-epi-orobanchol, which has the opposite C-ring configuration. kaust.edu.sapnas.org This suggests that the formation of the BC-ring can occur without tight stereochemical control in certain enzymatic contexts. pnas.orgfrontiersin.org

Recent research has identified a dirigent domain-containing protein (SRF) in tomato that plays a crucial role in catalyzing the stereoselective cyclization of an intermediate, 18-oxo-CLA, to form orobanchol. pnas.orgresearchgate.net The loss of this enzyme's function results in the production of both orobanchol and ent-2′-epi-orobanchol. pnas.org This discovery highlights that diverse mechanisms for stereoselective SL biosynthesis exist across different plant species. pnas.org

Future research should focus on:

Identifying and characterizing additional enzymes and protein factors, like SRF, in a wider range of plant species that produce orobanchol and its isomers.

Investigating the structural basis of how these enzymes control the stereochemistry of the BC-ring formation. This could involve techniques like X-ray crystallography and molecular dynamics simulations to understand the enzyme-substrate interactions that dictate the stereochemical outcome. pnas.orgresearchgate.net

Exploring the evolutionary pressures that have led to different levels of stereochemical control in the SL biosynthetic pathways of various plant lineages.

Comprehensive Understanding of the Full Spectrum of Biological Activities of Specific Strigolactone Isomers

The stereochemistry of strigolactones is a critical determinant of their biological function. nih.govnih.gov Different stereoisomers can elicit distinct physiological responses, both within the plant and in interactions with other organisms in the rhizosphere. nih.gov For example, analogs with strigol-like stereochemistry are highly active in stimulating the germination of the parasitic weed Striga hermonthica, while orobanchol-type analogs are more effective for Striga gesnerioides. nih.gov

Interestingly, a mixture of orobanchol and ent-2′-epi-orobanchol has been shown to inhibit the germination of Striga gesnerioides, a parasitic weed that affects cowpea. pnas.org This suggests that the biological activity is not just dependent on the presence of a specific isomer but also on the ratio of different isomers.

Unresolved questions that require further investigation include:

What is the full range of biological activities of (+/-)2'-Epi-orobanchol within the plant? Does it have unique roles in regulating shoot branching, root architecture, or responses to abiotic stress that are distinct from orobanchol?

How do specific receptors in plants and other organisms differentiate between closely related isomers like orobanchol and 2'-epi-orobanchol to trigger downstream signaling? In Arabidopsis, two related receptor proteins, AtD14 and KAI2, perceive different stereoisomers, leading to different developmental outcomes. nih.gov Identifying and characterizing the specific receptors for orobanchol isomers is a key next step.

What is the ecological significance of producing a mixture of SL isomers? Does the specific ratio of orobanchol to 2'-epi-orobanchol in root exudates influence the composition of the soil microbiome, including interactions with arbuscular mycorrhizal fungi and parasitic weeds?

To address these questions, detailed structure-activity relationship studies using pure stereoisomers are essential. researchgate.net

Identification and Characterization of Novel Strigolactones and their Biosynthetic Enzymes

The diversity of strigolactones in the plant kingdom is still being uncovered. frontiersin.orgnih.govnih.gov Recent studies in tomato, for example, have identified novel canonical SLs, such as phelipanchol and epiphelipanchol, which are derived from orobanchol. frontiersin.orgnih.govnih.gov The identification of these novel structures is crucial for building a complete picture of the SL biosynthetic network. frontiersin.orgnih.govnih.gov

The biosynthesis of SLs from the common precursor carlactone (B12838652) involves a series of modifications by enzymes like cytochrome P450s, which contribute to the vast structural diversity. kaust.edu.sa While the core biosynthetic pathway is relatively conserved, the downstream modification steps can vary significantly between species. frontiersin.org

Future research efforts should be directed towards:

Systematic screening of a wider range of plant species , particularly those from diverse ecological niches, to identify novel strigolactones related to the orobanchol family.

Functional characterization of the enzymes responsible for the synthesis of these novel SLs. This will involve a combination of genetic, biochemical, and metabolomic approaches to elucidate the enzymatic reactions and their products.

Investigating the biological activities of these newly identified strigolactones to understand their physiological and ecological roles.

The following table summarizes some of the known enzymes involved in the later stages of canonical strigolactone biosynthesis, highlighting the diversity of pathways.

Enzyme FamilyPlant SpeciesSubstrateProduct(s)
CYP711A RiceCarlactone (CL)4-deoxyorobanchol (4DO)
CYP711A Rice4DOOrobanchol
CYP722C Tomato, CowpeaCarlactonoic acid (CLA)Orobanchol and ent-2′-epi-orobanchol
CYP722C CottonCarlactonoic acid (CLA)5-deoxystrigol
SRF (DIR) Tomato18-oxo-CLAOrobanchol (stereoselectively)

Advanced Genetic and Genomic Approaches for Targeted Manipulation of Strigolactone Pathways

The advent of advanced genetic and genomic tools, such as CRISPR-Cas9, offers unprecedented opportunities to manipulate strigolactone biosynthesis and signaling pathways with high precision. frontiersin.orgusda.gov These technologies can be used to create "stealth" crops that produce altered SL profiles, making them less detectable by parasitic weeds. usda.gov

For example, by knocking out the CYP722C gene in cowpea, researchers aim to alter its strigolactone content. usda.gov Similarly, targeted editing of the CCD7 gene in rice has been shown to regulate plant height and tillering, ultimately enhancing yield. frontiersin.org

Future research in this area should focus on:

Developing and applying gene editing technologies to specifically alter the expression of genes involved in the stereoselective synthesis of orobanchol isomers. This could involve targeting the genes encoding for enzymes like CYP722C or dirigent proteins.

Investigating the agronomic consequences of altering the ratio of this compound and other strigolactones. This includes assessing the impact on crop architecture, yield, nutrient uptake, and resistance to both parasitic weeds and other pathogens. nih.gov

Engineering novel genetic circuits for refined control over strigolactone-related traits. usda.gov This could lead to the development of crops that can dynamically adjust their SL profiles in response to different environmental conditions, such as nutrient availability or the presence of beneficial microbes.

By addressing these unresolved questions, the scientific community can gain a deeper understanding of the intricate biology of this compound and harness this knowledge for the development of more resilient and productive crops.

Q & A

Q. What are the current methods for detecting and quantifying (±)2'-epi-orobanchol in plant samples, and how do they address isomer differentiation?

  • Methodology : Use hyphenated techniques like LC-MS/MS or GC-MS with chiral columns to separate stereoisomers. NMR spectroscopy (e.g., NOESY or ROESY) can confirm stereochemical configurations by analyzing nuclear Overhauser effects .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Compare retention times and fragmentation patterns against synthetic standards.

Q. How does the stereochemistry of (±)2'-epi-orobanchol influence its biological activity compared to orobanchol?

  • Experimental Design : Perform enantiomer-specific bioassays using purified (±)2'-epi-orobanchol and orobanchol. Measure activity in strigolactone-mediated processes (e.g., seed germination inhibition or hyphal branching induction).
  • Key Data : Evidence shows ent-orobanchol exhibits 50% relative activity compared to orobanchol in MtMOS assays, suggesting stereochemistry critically affects enzyme interactions .

Q. What are the primary challenges in synthesizing (±)2'-epi-orobanchol, and how can they be mitigated?

  • Synthesis Strategy : Optimize regioselective oxidation and epimerization steps using catalysts like 2-oxoglutarate-dependent dioxygenases. Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Purity Control : Characterize final products using high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural fidelity.

Advanced Research Questions

Q. How do enzyme-specific interactions (e.g., MtMOS vs. PsFAT) explain the differential activity of (±)2'-epi-orobanchol derivatives?

  • Methodology : Conduct enzyme kinetic assays with recombinant proteins (e.g., MtMOS or PsFAT) and substrate analogs. Use molecular docking to map binding pocket interactions.
  • Data Analysis : Relative activity tables (e.g., PsFAT shows 3.9% activity for 2'-epi-fabacol vs. fabacol) highlight stereochemical and substituent effects on catalysis .

Q. What experimental strategies can resolve contradictory data on (±)2'-epi-orobanchol’s bioactivity across different studies?

  • Systematic Approach :
  • Perform meta-analyses of published bioactivity data, noting variables like assay conditions (pH, temperature) and solvent systems.
  • Validate findings through independent replication studies, adhering to reproducibility guidelines (e.g., CONSORT-EHEALTH’s requirements for detailed methodology and open data) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) trace (±)2'-epi-orobanchol’s biosynthetic pathway in Fabaceae plants?

  • Experimental Design : Administer labeled precursors (e.g., ¹³C-mevalonate) to plant tissues and track incorporation via LC-MS/MS or radio-TLC. Compare flux patterns in wild-type vs. enzyme-knockout mutants .
  • Data Interpretation : Correlate labeling patterns with proposed pathways (e.g., methylerythritol phosphate vs. mevalonate routes) to identify rate-limiting steps.

Q. What computational models predict (±)2'-epi-orobanchol’s interactions with strigolactone receptors (e.g., D14/DAD2)?

  • Methodology : Use molecular dynamics (MD) simulations to analyze ligand-receptor binding kinetics. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Resource Integration : Cross-reference structural data from PubChem or Reaxys to refine force field parameters .

Data Management and Reproducibility

Q. How should researchers document (±)2'-epi-orobanchol synthesis and characterization to ensure reproducibility?

  • Guidelines :
  • Follow Beilstein Journal protocols: Report detailed experimental procedures (e.g., solvent ratios, reaction times) in the main text or supplementary materials .
  • Publish raw spectral data (NMR, HRMS) in open repositories (e.g., Zenodo) with metadata compliant with FAIR principles .

Q. What statistical methods are appropriate for analyzing dose-response curves in (±)2'-epi-orobanchol bioassays?

  • Analysis Framework :
  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
  • Report EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or AIC metrics .

Tables for Key Experimental Data

EnzymeSubstrateRelative ActivityNotes
MtMOS Orobanchol1.0Reference standard
ent-Orobanchol0.550% activity loss
PsFAT Fabacol1.0Reference standard
2'-epi-Fabacol0.039Severe activity drop

Source: Adapted from enzyme activity assays in Pu et al. (2024) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.